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molecular formula C15H14ClNO3 B8517493 [3-Chloro-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid CAS No. 62380-68-1

[3-Chloro-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid

Cat. No. B8517493
M. Wt: 291.73 g/mol
InChI Key: APABABGDMIOGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048191

Procedure details

A suspension of 3.3 g. of methyl 3-chloro-1-methyl-5-(p- toluoyl)pyrrole-2-acetate (0.0108 mole) from Example II in 12 ml. of IN sodium hydroxide and 5 ml. of ethanol is refluxed for 30 min. The ethanol is evaporated from the yellow solution, and the latter is poured into dilute HCl. The precipitate is collected, air dried, and recrystallized from 2-propanol to give 3-chloro-1-methyl-5-(p-toluoyl) pyrrole-2-acetic acid as a white solid; m.p. 163°-164° C (dec.)
Name
methyl 3-chloro-1-methyl-5-(p- toluoyl)pyrrole-2-acetate
Quantity
0.0108 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[O:8])[N:4]([CH3:16])[C:3]=1[CH2:17][C:18]([O:20]C)=[O:19].C(O)C>[OH-].[Na+]>[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([C:9]2[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=2)=[O:8])[N:4]([CH3:16])[C:3]=1[CH2:17][C:18]([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
methyl 3-chloro-1-methyl-5-(p- toluoyl)pyrrole-2-acetate
Quantity
0.0108 mol
Type
reactant
Smiles
ClC1=C(N(C(=C1)C(=O)C1=CC=C(C=C1)C)C)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 3.3 g
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated from the yellow solution
ADDITION
Type
ADDITION
Details
the latter is poured into dilute HCl
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N(C(=C1)C(=O)C1=CC=C(C=C1)C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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